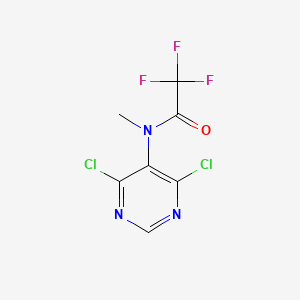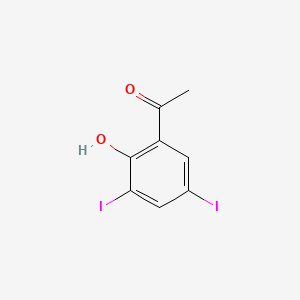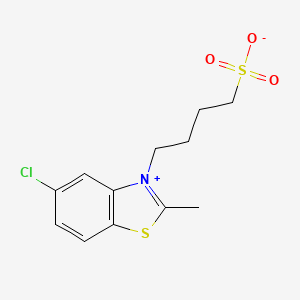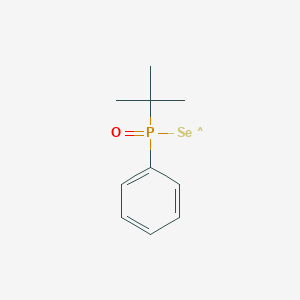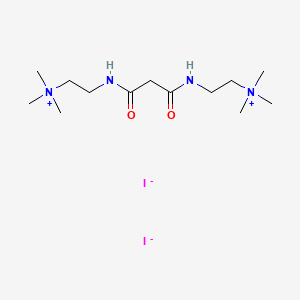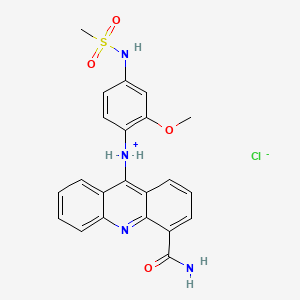
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This compound is an analogue of amsacrine, a well-known anticancer drug, and has been studied for its enhanced lipophilicity and broader clinical antitumor spectrum .
Méthodes De Préparation
The synthesis of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine core, followed by the introduction of the carboxamide group. The methoxy and methylsulfonamido groups are then added to the aniline ring, which is subsequently attached to the acridine core. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Analyse Des Réactions Chimiques
4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the reactivity of acridine derivatives.
Biology: The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further biological studies.
Medicine: As an analogue of amsacrine, it is being investigated for its potential use in cancer therapy, particularly for tumors that are resistant to other treatments.
Mécanisme D'action
The mechanism of action of 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication process and leading to cell cycle arrest. This action is particularly effective against rapidly dividing cancer cells. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Compared to other acridine derivatives, 4-Acridinecarboxamide, 9-(2-methoxy-4-(methylsulfonamido)anilino)-, hydrochloride is more lipophilic and has a broader antitumor spectrum. Similar compounds include:
Amsacrine: Known for its anticancer properties but less effective against solid tumors.
Daunorubicin: Another anticancer agent with a different mechanism of action.
Adriamycin: Widely used in cancer therapy but with a different chemical structure and action.
Propriétés
Numéro CAS |
63178-48-3 |
|---|---|
Formule moléculaire |
C22H21ClN4O4S |
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
(4-carbamoylacridin-9-yl)-[4-(methanesulfonamido)-2-methoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C22H20N4O4S.ClH/c1-30-19-12-13(26-31(2,28)29)10-11-18(19)25-20-14-6-3-4-9-17(14)24-21-15(20)7-5-8-16(21)22(23)27;/h3-12,26H,1-2H3,(H2,23,27)(H,24,25);1H |
Clé InChI |
OHILZYUNDODLBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)[NH2+]C2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


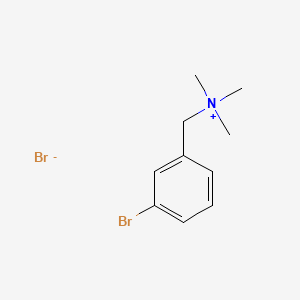

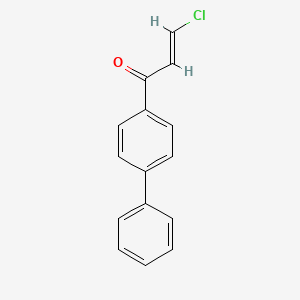
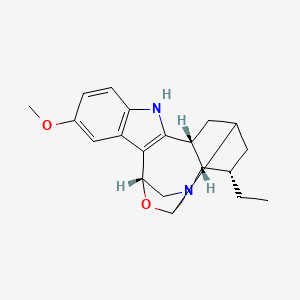
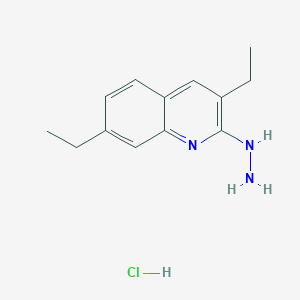
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)
